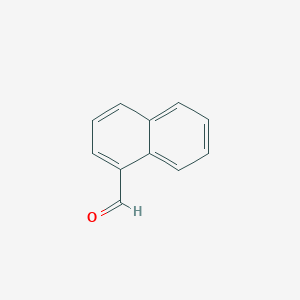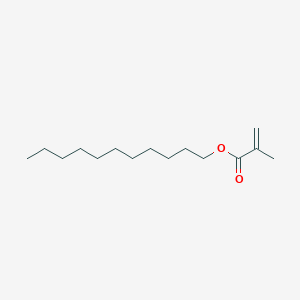
Undecyl methacrylate
Overview
Description
Undecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and undecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications such as coatings, adhesives, and polymer synthesis.
Mechanism of Action
Target of Action
Undecyl methacrylate is a long-chain alkyl methacrylate ester . It is primarily used in the synthesis of polymers, particularly in the creation of block copolymers . The primary targets of this compound are therefore the monomers or polymers it is combined with during the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as polymerization . This involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of block copolymers, this compound can be combined with other monomers to create polymers with specific properties .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the polymerization process . The exact pathways can vary depending on the specific monomers or polymers involved and the conditions under which the polymerization occurs .
Pharmacokinetics
Its properties such as hydrophobicity can influence its behavior in a given environment .
Result of Action
The result of this compound’s action is the formation of polymers with specific properties . These can be used in a variety of applications, including the creation of materials with unique physical and chemical characteristics .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature and presence of a catalyst can affect the rate and extent of the polymerization process . Additionally, the specific monomers or polymers it is combined with can influence the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
The interaction between polymer chains and solvent molecules, as well as the interaction among polymer chains, are of vital importance .
Cellular Effects
For instance, gelatin methacrylate hydrogels have been found to support the growth and differentiation of primary human osteoblasts . The cells responded positively to the degree of methacrylation, showing attachment, growth, and proliferation on the hydrogels .
Molecular Mechanism
The molecular mechanism of undecyl methacrylate is not fully elucidated. Methacrylates are known to undergo a variety of reactions. For instance, methacrylic acid, a related compound, is known to participate in a number of side reactions during polymerization .
Temporal Effects in Laboratory Settings
A related compound, liquid crystalline poly(11-(4-((E)-4-butylstyryl)phenoxy)this compound) (PMAS), has been found to undergo a sharp and reversible insoluble-to-soluble transition in solvents at certain temperatures .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Methacrylates are known to be involved in a variety of metabolic pathways. For instance, histone lysine methacrylation is a dynamic post-translational modification regulated by certain enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl methacrylate can be synthesized through the esterification of methacrylic acid with undecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The reaction is conducted in a tubular reactor where methacrylic acid and undecanol are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Undecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to methacrylic acid and undecanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used.
Major Products
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and undecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Scientific Research Applications
Undecyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as a component in medical adhesives.
Industry: Used in coatings, adhesives, and sealants due to its hydrophobic properties and ability to form durable films.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A shorter chain methacrylate used in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Another methacrylate with a shorter alkyl chain, used in coatings and adhesives.
Lauryl methacrylate: Similar to undecyl methacrylate but with a slightly longer alkyl chain.
Uniqueness
This compound is unique due to its balance of hydrophobicity and reactivity. The long alkyl chain provides excellent water resistance, while the methacrylate group allows for versatile polymerization. This combination makes it particularly valuable in applications requiring durable, water-resistant coatings and adhesives.
Properties
IUPAC Name |
undecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHYNPADOCLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066066 | |
| Record name | Undecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16493-35-9 | |
| Record name | Undecyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of undecyl methacrylate?
A1: this compound has the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol.
Q2: What are some notable spectroscopic characteristics of this compound?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, NMR spectroscopy is a valuable tool for analyzing this compound. For example, 1H NMR spectroscopy was used to investigate the alkaline degradation of polymerized ionic liquids incorporating this compound as a backbone. []
Q3: How does the structure of this compound influence its polymerization behavior?
A3: The presence of various substituents in the undecyl chain of both undecyl acrylate and this compound can significantly impact their rates of polymerization. [] This highlights the importance of the alkyl chain structure in influencing the reactivity of the methacrylate group during polymerization.
Q4: Does this compound exhibit any liquid crystalline properties?
A4: While this compound itself is not liquid crystalline, it serves as a valuable building block for liquid crystalline polymers. For instance, incorporating this compound with a cyanobiphenyl mesogen creates polymers exhibiting smectic liquid-crystalline phases. [, ] These liquid crystalline polymers show potential in applications like membrane separation due to their unique temperature-dependent gas transport behavior. []
Q5: How is this compound utilized in the development of porous films?
A5: Researchers have explored the use of side-chain-type liquid-crystalline star polymers containing this compound for fabricating regularly porous films through the breath-figure method. [] This method utilizes the condensation of water droplets to create porous structures. The study demonstrated that hydrophobic polymers incorporating this compound with local polar groups are particularly suitable for forming such structures. []
Q6: Can this compound be incorporated into polymers with photoresponsive properties?
A6: Yes, incorporating azobenzene units alongside this compound in block copolymers results in materials responsive to UV/Vis light. [, , ] These materials exhibit reversible morphological changes upon irradiation, making them promising for applications like smart devices and controlled drug delivery. []
Q7: What role does this compound play in the synthesis of amphiphilic polymers?
A7: this compound is a key component in creating amphiphilic block copolymers, often paired with hydrophilic blocks like poly(ethylene oxide). [, , , ] These polymers self-assemble in solution, forming structures like micelles with ordered cores, showcasing their potential in drug delivery applications. []
Q8: Are there any applications of this compound in the biomedical field?
A8: Research suggests potential biomedical applications for polymers incorporating this compound. For example, poly(11-(9H-carbazol-9-yl)this compound) exhibits memristor characteristics, showcasing potential as flexible synaptic substitutes. [] Additionally, the synthesis of [14C]SK&F 97426A, a bile acid sequestrant, utilized 11-trimethylammonioundecylmethacrylate chloride as a key component. []
Q9: How stable is this compound under alkaline conditions?
A9: Studies investigating the alkaline stability of polymerized ionic liquids with this compound backbones revealed varying degrees of degradation depending on the cation and specific backbone structure. [] For example, butylpyrrolidinium-based PILs with ethyl and this compound backbones displayed superior stability compared to those with undecyl acrylate backbones. []
Q10: How does the length of the alkyl spacer in a copolymer affect the properties of materials containing this compound and azobenzene?
A10: Research on polymethacrylates containing both carbazolyl and azobenzene groups revealed that the length of the alkyl spacer connecting the azobenzene unit to the methacrylic backbone influences the kinetics of photo-orientation and thermal relaxation processes. [, ] These findings highlight the importance of spacer length optimization in fine-tuning material properties for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


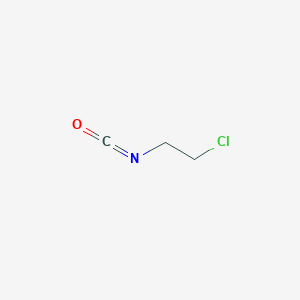
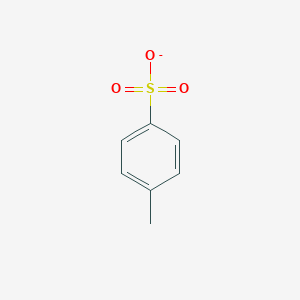
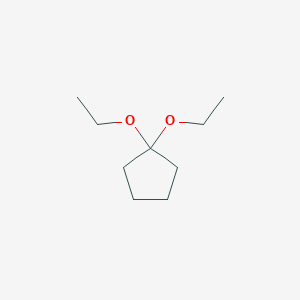
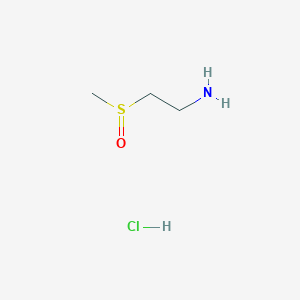

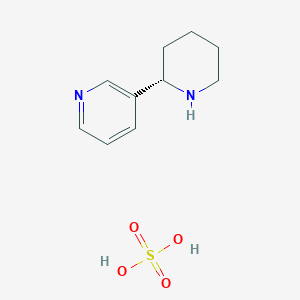
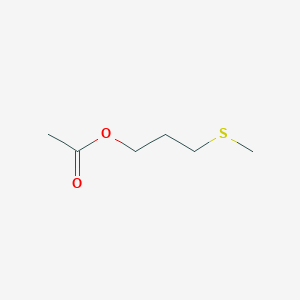
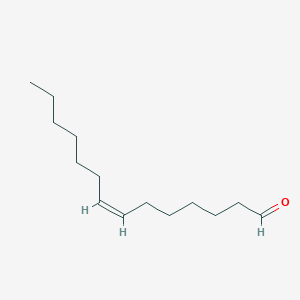
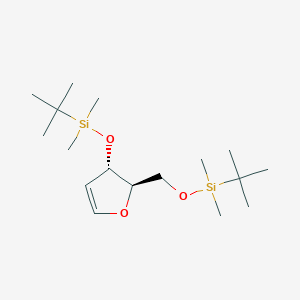

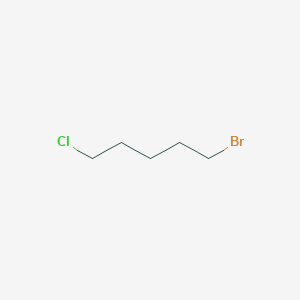

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
